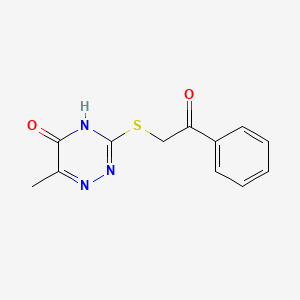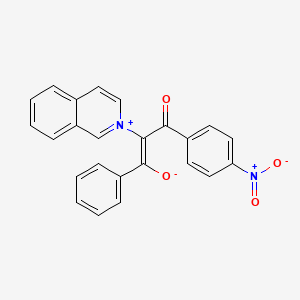![molecular formula C24H17FO4 B13376992 3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B13376992.png)
3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a 4-hydroxy-2H-chromen-2-one core structure, which is substituted at the 3-position with a 1-(4-fluorophenyl)-3-oxo-3-phenylpropyl group. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-fluorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide to form 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.
Cyclization: The intermediate product undergoes cyclization with 4-hydroxycoumarin in the presence of a catalyst such as piperidine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 3-position can be reduced to form an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-oxo-2H-chromen-2-one.
Reduction: Formation of 3-[1-(4-fluorophenyl)-3-hydroxy-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one.
Substitution: Formation of derivatives with various substituents on the phenyl ring.
Scientific Research Applications
3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulation of Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxy-2H-chromen-2-one can be compared with other similar compounds, such as:
Warfarin: A well-known anticoagulant with a similar chromen-2-one core structure but different substituents.
Coumarin: A natural compound with a simpler structure and various biological activities.
Fluorophenyl Derivatives: Compounds with similar fluorophenyl groups but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H17FO4 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-[1-(4-fluorophenyl)-3-oxo-3-phenylpropyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C24H17FO4/c25-17-12-10-15(11-13-17)19(14-20(26)16-6-2-1-3-7-16)22-23(27)18-8-4-5-9-21(18)29-24(22)28/h1-13,19,27H,14H2 |
InChI Key |
QPKVPZAFCJKAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)F)C3=C(C4=CC=CC=C4OC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-hydroxy-2-[(4-methylbenzyl)sulfanyl][1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B13376924.png)
![N-benzyl-N'-({[5-(1-pyrrolidinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)urea](/img/structure/B13376931.png)
![1-Ethyl-2-phenylimidazo[1,2-a]pyridin-1-ium](/img/structure/B13376936.png)
![Ethyl 5-[(4-ethyl-1-piperazinyl)sulfonyl]-2,4-dimethylphenyl ether](/img/structure/B13376952.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-3-ethoxybenzamide](/img/structure/B13376953.png)
![4-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B13376957.png)
![2-({2-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)ethanol](/img/structure/B13376962.png)
![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]naphthalene-1-carbohydrazide](/img/structure/B13376969.png)
![7,7'-diacetyl-1,1',2,2'-tetrahydro-2,2'-bis[3H-indol-2-ylidene]-3,3'-dione](/img/structure/B13376971.png)
![(6-Amino-8-phenyl-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1(9),2,5,7-tetraen-5-yl)-phenylmethanone](/img/structure/B13376978.png)
![N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]-beta-alanine](/img/structure/B13376980.png)


